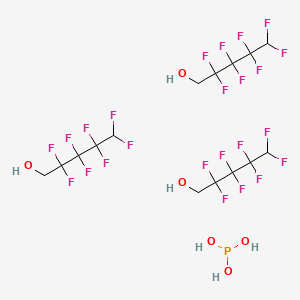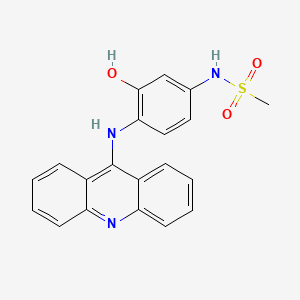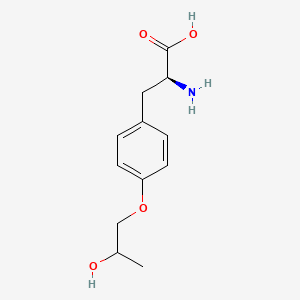
O-(2-Hydroxypropyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Hydroxypropyl)-L-tyrosine: is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties This compound is characterized by the addition of a hydroxypropyl group to the tyrosine molecule, which enhances its solubility and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxypropyl)-L-tyrosine typically involves the reaction of L-tyrosine with propylene oxide under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where L-tyrosine is reacted with propylene oxide. The process is carefully controlled to ensure consistent quality and yield. The product is then subjected to rigorous purification processes, including filtration, crystallization, and drying, to obtain the final compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: O-(2-Hydroxypropyl)-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
O-(2-Hydroxypropyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein modifications and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of O-(2-Hydroxypropyl)-L-tyrosine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group enhances its solubility, allowing it to interact more effectively with proteins and enzymes. This interaction can modulate the activity of enzymes and alter the properties of proteins, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
O-(2-Hydroxypropyl)-β-cyclodextrin: Used for solubility enhancement and drug delivery.
O-(2-Hydroxyethyl)-L-tyrosine: Similar structure but with an ethyl group instead of a propyl group.
O-(2-Hydroxypropyl)-L-serine: Another amino acid derivative with a hydroxypropyl group.
Uniqueness: O-(2-Hydroxypropyl)-L-tyrosine is unique due to its specific interaction with proteins and enzymes, which is not observed with other similar compounds. Its enhanced solubility and reactivity make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63245-23-8 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(2-hydroxypropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-8(14)7-17-10-4-2-9(3-5-10)6-11(13)12(15)16/h2-5,8,11,14H,6-7,13H2,1H3,(H,15,16)/t8?,11-/m0/s1 |
Clave InChI |
WUPSLMCDZFQVGU-LYNSQETBSA-N |
SMILES isomérico |
CC(COC1=CC=C(C=C1)C[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(COC1=CC=C(C=C1)CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



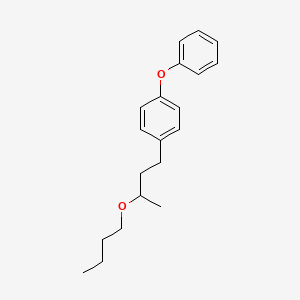
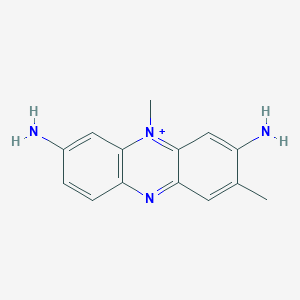

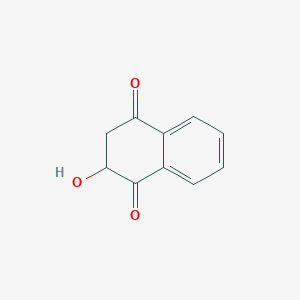

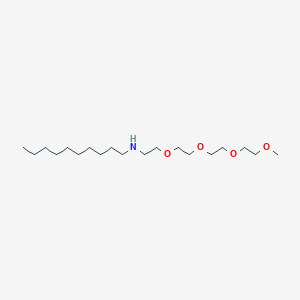

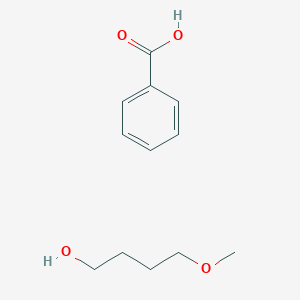
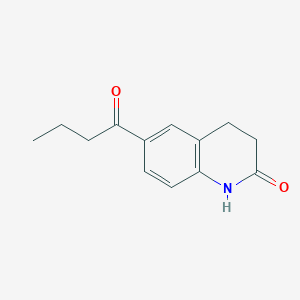
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
